Product packaging for 10-Azabicyclo[4.3.1]decane(Cat. No.:CAS No. 282-57-5)

10-Azabicyclo[4.3.1]decane

Cat. No.: B1342603
CAS No.: 282-57-5
M. Wt: 139.24 g/mol
InChI Key: QWDHUFQYOCRGFQ-UHFFFAOYSA-N
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Description

10-Azabicyclo[4.3.1]decane is an organic compound featuring a bridged bicyclic structure that incorporates a nitrogen atom, which is of significant interest in synthetic and medicinal chemistry research. Its framework is a key structural motif found in a diverse range of biologically active natural products and synthetic compounds. For research purposes, the compound is often handled as its hydrochloride salt (CID 45595819), with a molecular formula of C9H18ClN and a molecular weight of 175.70 g/mol . The 1-azabicyclo[4.3.1]decane skeleton is a notable structural feature in several pharmacologically relevant alkaloids. For instance, it forms the core scaffold of the natural product subincanadine F, an indole alkaloid that has demonstrated cytotoxic activity against murine lymphoma L1210 cells . This structural class is therefore a valuable template in the search for and development of new therapeutic agents. The bicyclic system also serves as a crucial intermediate in complex organic syntheses, including transition-metal-catalyzed cycloaddition reactions, which are powerful methods for constructing complex molecular architectures efficiently . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers are responsible for ensuring safe handling and compliance with all applicable laboratory and regulatory guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N B1342603 10-Azabicyclo[4.3.1]decane CAS No. 282-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-azabicyclo[4.3.1]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-5-9-7-3-6-8(4-1)10-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDHUFQYOCRGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for the 10 Azabicyclo 4.3.1 Decane Skeleton and Its Analogues

Chemo- and Regioselective Construction of the Bridged Decane Core

The selective formation of the 10-azabicyclo[4.3.1]decane core is paramount in any synthetic endeavor. The following sections detail key intramolecular and intermolecular strategies that have been successfully employed to achieve this.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for the formation of cyclic systems, often proceeding with high efficiency due to favorable entropic factors.

The intramolecular Heck reaction has emerged as a valuable tool for the synthesis of the 7-azabicyclo[4.3.1]decane ring system, an isomer of the target this compound. beilstein-journals.orgresearchgate.net This palladium-catalyzed reaction involves the cyclization of an amine-tethered vinyl halide onto a seven-membered ring. beilstein-journals.org A notable approach utilizes tricarbonyl(tropone)iron as a starting material. beilstein-journals.orgresearchgate.net The synthesis commences with the nucleophilic addition of an allylic amine to the tropone (B1200060) complex, followed by Boc-protection. beilstein-journals.org Photochemical demetallation then furnishes the deconjugated olefin precursor for the key intramolecular Heck cyclization. beilstein-journals.org

This strategy has been shown to be effective for accessing various analogues by employing different amine nucleophiles bearing pendant vinyl iodides. beilstein-journals.org For instance, the cinnamylamine (B1233655) derivative undergoes Heck cyclization to yield the corresponding azabicycle in 50% yield, while the prenylamine (B1679080) derivative provides the cyclized product in a higher 75% yield. beilstein-journals.org

Table 1: Heck Cyclization of Various Amine Derivatives

Amine DerivativeCyclized Product Yield
Cinnamylamine50%
Prenylamine75%

This table summarizes the yields of the intramolecular Heck cyclization for different amine precursors.

It is important to note that while this methodology has been successfully applied to the 7-azabicyclo[4.3.1]decane system, its direct application to the synthesis of the this compound isomer would require a different substitution pattern on the starting materials.

Beyond the Heck reaction, other ring-closing strategies have been explored for the synthesis of azabicyclic systems. For instance, a convenient method for the synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane, a diaza-analogue of the target compound, has been developed starting from octanedioic acid. ktu.edu A key step in this five-step sequence is the reaction of dimethyl 2,7-dibromooctanoate with methylamine (B109427), leading to the formation of cis-dimethyl 1-methylazepan-2,7-dicarboxylate. ktu.edu This intermediate is then transformed into a bicyclic dione (B5365651) by heating with benzylamine (B48309), which upon reduction and hydrogenolysis yields the final diazabicyclic product. ktu.edu

Radical cyclizations also offer a viable route. For example, the treatment of γ-amino selenoesters tethered to electron-poor alkenes with tributyltin hydride or tris(trimethylsilyl)silane (B43935) (TTMSS) can generate 6-azabicyclo[3.2.1]octanes through the formation of 1-aminomethyl radical intermediates. sci-hub.se While not directly forming the [4.3.1] system, this methodology demonstrates the potential of radical-based approaches for constructing bridged azacycles.

Intermolecular Cycloaddition Reactions

Intermolecular cycloadditions provide a convergent approach to the rapid assembly of complex cyclic frameworks from simpler, acyclic precursors.

A particularly powerful method for the construction of the 7-azabicyclo[4.3.1]decane ring system is the (4+3)-cycloaddition reaction of oxidopyridinium ions with dienes. nsf.govnih.gov This reaction, which is a powerful tool for synthesizing seven-membered rings, produces the 7-azabicyclo[4.3.1] ring system, a core structure found in several biologically active alkaloids. nsf.govnih.gov

In this reaction, oxidopyridinium ions bearing an electron-withdrawing group, such as an ester at the 5-position, react with a diene to afford the desired azabicyclic framework. nsf.govnih.gov The reaction is generally high-yielding, although an excess of the diene is often necessary. nsf.govnih.gov A key feature of this cycloaddition is its high regioselectivity; however, it often exhibits poor endo/exo selectivity. nsf.govnih.gov The stereochemical outcome can be influenced by whether the reaction is under kinetic or thermodynamic control, which in turn depends on the nature of the diene and the reaction time. nsf.govnih.gov

Table 2: (4+3) Cycloadditions of an Oxidopyridinium Ion

DieneYieldEndo/Exo Ratio
FuranHighNot specified
1-PhenylbutadieneNot specifiedComplete endo selectivity (two regioisomers)
1-Thienyl-1,3-butadieneNot specifiedTwo endo regioisomeric products

This table illustrates the outcomes of the (4+3) cycloaddition with different dienes, highlighting the influence of the diene on the stereoselectivity of the reaction. nsf.gov

The resulting cycloadducts can be further functionalized. For example, an intramolecular Heck reaction has been successfully performed on a cycloadduct, demonstrating the potential for further elaboration of the azabicyclo[4.3.1]decane core. nsf.gov

Convergent and Divergent Synthetic Pathways

The concepts of convergent and divergent synthesis are central to the efficient production of a library of related compounds from a common intermediate.

A convergent synthesis involves the separate synthesis of different fragments of a target molecule, which are then coupled together at a late stage. The synthesis of (+)-amabiline, an unsaturated pyrrolizidine (B1209537) alkaloid, exemplifies a convergent approach where the core is constructed using novel methodology. vanderbilt.edu Similarly, a convergent and stereodivergent pathway has been developed for highly substituted 1-aza-7-oxabicyclo[2.2.1]heptanes, starting from a coupling reaction of an allylic alcohol, an aldehyde, and LiHMDS. nih.gov

In contrast, a divergent synthesis allows for the creation of a variety of structurally distinct products from a single starting material or a common intermediate by subjecting it to different reaction conditions. nih.gov For example, the Lewis acid-catalyzed additions of bicyclobutanes to imines can lead to either azabicyclo[2.1.1]hexanes (from N-arylimines) or cyclobutenyl methanamine products (from N-alkylimines) through divergent pathways. nih.gov This divergence is attributed to differences in the basicity and nucleophilicity of the nitrogen atom in a common carbocation intermediate. nih.gov

While specific examples of convergent and divergent syntheses leading directly to the this compound skeleton are not extensively detailed in the provided search results, the principles are highly applicable. For instance, the tricarbonyl(tropone)iron complex serves as a versatile building block that can be envisioned in divergent pathways to various azapolycycles. beilstein-journals.org Similarly, the products of the (4+3)-cycloaddition could serve as common intermediates for divergent functionalization to produce a range of this compound analogues.

Synthesis from Readily Available Starting Materials (e.g., octanedioic acid)

A convenient and practical approach to the synthesis of this compound derivatives, specifically 10-methyl-8,10-diazabicyclo[4.3.1]decane, has been developed utilizing the readily available starting material, octanedioic acid. ktu.edu This multi-step synthesis provides access to a novel diazabicyclic ring system that serves as a valuable building block in organic synthesis. ktu.edu

The key transformation in this five-step sequence involves the reaction of dimethyl 2,7-dibromooctanoate, derived from octanedioic acid, with methylamine. ktu.edu This step results in the formation of cis-dimethyl 1-methylazepan-2,7-dicarboxylate. ktu.edu Subsequent treatment of this intermediate with benzylamine under heating conditions leads to the formation of the bicyclic dione, 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione. ktu.edu The synthesis is completed by the reduction of the bicyclic dione with lithium aluminium hydride to yield 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane, followed by hydrogenolysis to furnish the final target compound, 10-methyl-8,10-diazabicyclo[4.3.1]decane. ktu.edu

A schematic representation of this synthetic route is provided below:

Scheme 1: Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane from octanedioic acid.

Adapted from reference ktu.edu

StepReactantsReagents and ConditionsProduct
1Octanedioic acid(Not detailed in abstract)Dimethyl 2,7-dibromooctanoate
2Dimethyl 2,7-dibromooctanoateMethylaminecis-Dimethyl 1-methylazepan-2,7-dicarboxylate
3cis-Dimethyl 1-methylazepan-2,7-dicarboxylateBenzylamine, heat8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione
48-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dioneLithium aluminium hydride8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane
58-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decaneHydrogenolysis10-methyl-8,10-diazabicyclo[4.3.1]decane

Strategies Employing Organometallic Complexes (e.g., tricarbonyl(tropone)iron)

Organometallic complexes have emerged as powerful tools in the synthesis of complex molecular architectures, and the this compound skeleton is no exception. A notable strategy employs the commercially available and bench-stable tricarbonyl(tropone)iron complex as a versatile precursor. beilstein-journals.orgresearchgate.net This approach provides access to the 7-azabicyclo[4.3.1]decane ring system, a core structure in several biologically active alkaloids, through a concise sequence of reactions. beilstein-journals.orgnih.gov

The synthesis commences with a nucleophilic amine addition to the tricarbonyl(tropone)iron complex, followed by protection of the resulting amine, for instance, with a Boc group. beilstein-journals.orgresearchgate.net The subsequent key step involves a photochemical demetallation of the iron complex, which generates a diene suitable for an intramolecular Heck reaction. beilstein-journals.orgresearchgate.net This final cyclization step forges the bicyclic ring system. beilstein-journals.org

Researchers have demonstrated the versatility of this method by applying it to the synthesis of various analogs with different substitution patterns on the alkene. beilstein-journals.org For example, the Heck cyclization of a cinnamylamine derivative proceeded in 50% yield, while a prenylamine derivative afforded the cyclized product in a higher yield of 75%. nih.gov The reaction conditions for the intramolecular Heck reaction have been screened, with the combination of Pd(PPh₃)₄, K₂CO₃, and proton sponge in refluxing toluene (B28343) providing the best, albeit modest, yields. researchgate.net

The general synthetic sequence is outlined below:

Scheme 2: Synthesis of 7-azabicyclo[4.3.1]decane derivatives using tricarbonyl(tropone)iron.

Adapted from references beilstein-journals.orgresearchgate.netnih.gov

StepDescriptionReagents and Conditions
1Nucleophilic amine addition & Boc-protectionAmine, neat; then Boc₂O, NaHCO₃, EtOH, ultrasound
2Photochemical demetallationAcOH, hν (360 nm)
3Intramolecular Heck reactionPd(PPh₃)₄, K₂CO₃, proton sponge, toluene, reflux

Stereocontrolled Synthesis of Functionalized this compound Derivatives

The biological activity of molecules is often intrinsically linked to their three-dimensional structure. Consequently, the development of stereocontrolled synthetic methods for functionalized this compound derivatives is of paramount importance.

Diastereoselective and Enantioselective Approaches

Significant progress has been made in the diastereoselective and enantioselective synthesis of azabicyclic scaffolds. One powerful strategy involves the use of organocatalysis. For instance, a highly stereoselective 1,3-dipolar [6+4] cycloaddition of tropone with azomethine ylides, generated in situ from aldehydes and 2-aminomalonates, has been developed. bohrium.com This reaction, promoted by a chiral phosphoric acid catalyst, proceeds in high yields with excellent diastereoselectivity (>95:5 dr) and enantioselectivity (up to 99% ee) to afford bridged 8-azabicyclo[4.3.1]decane scaffolds. bohrium.com The reaction is performed under mild conditions and has been shown to be applicable to a range of aldehydes and 2-aminomalonates. bohrium.com

Another approach to stereoselective synthesis involves an intramolecular [4+2] cycloaddition of enamines and enamides. While an attempt to construct a tetracyclic spiroamine skeleton unexpectedly yielded a bridged cycloadduct, it highlights the potential for diastereoselective formation of azabicyclic systems. researchgate.net Furthermore, a Cu(I)-catalyzed asymmetric [6+3] cycloaddition of tropone with azomethine ylides provides a facile route to bridged azabicyclo[4.3.1]decadiene derivatives with high diastereoselectivity and enantioselectivity. researchgate.net

The stereoselective construction of a derivatized bicyclic [4.3.1]decane scaffold has also been achieved through a sequence involving a Pd-catalyzed sp³-sp² Negishi-coupling, an asymmetric Shi epoxidation, and an intramolecular epoxide opening. nih.gov This method provides access to potent inhibitors of the psychiatric risk factor FKBP51. nih.gov

Control of Spirane Centers in Derivatives (e.g., spirohydantoins)

The synthesis of derivatives containing spirane centers, such as spirohydantoins, introduces an additional layer of stereochemical complexity. The synthesis of a spirohydantoin derivative of N-methyl-10-azabicyclo[4.3.1]decane (also known as N-methyl-homogranatane) with the spiranic center at the C-8 position has been reported for the first time. researchgate.net The configuration of this spiro center was assigned as α. researchgate.net

The synthesis of these spirohydantoin derivatives typically involves the Bucherer-Bergs reaction, starting from the corresponding ketone. The conformation and intermolecular associations of these spirohydantoin molecules in the solid state have been studied and compared with those of their lower homologues. researchgate.net For instance, the relationships between hydantoin (B18101) rings in cycloalkane-5-spirohydantoin derivatives can be classified into different types based on their hydrogen-bonding patterns.

Spectroscopic and Computational Analysis of 10 Azabicyclo 4.3.1 Decane Molecular Architecture

High-Resolution NMR Spectroscopy for Structure Elucidation and Conformational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and conformational dynamics of 10-Azabicyclo[4.3.1]decane and its derivatives in solution. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, HMBC, and NOESY, provide a wealth of information. bath.ac.uk

Studies on related azabicyclic systems, such as 8-phenethyl-8-azabicyclo[4.3.1]decan-10α-ol, have utilized ¹H and ¹³C NMR to establish the conformation in different media. researchgate.net For this derivative, NMR data indicated that both the hydroxyl and phenethyl groups are in equatorial positions. researchgate.net In the case of methyl 8-ethyl-10-oxo-8-azabicyclo[4.3.1]decane-1-carboxylate, NOESY correlations confirmed that the piperidine (B6355638) ring adopts a chair conformation, and the cycloheptane (B1346806) ring is also in a chair conformation. nih.gov This is evidenced by the observation of steric compression effects on certain proton signals. nih.gov

The conformational analysis of the broader bicyclo[3.3.1]nonane framework, which is structurally related to the this compound system, has been extensively reviewed. researchgate.net These studies often rely on ¹H NMR to determine whether the molecule exists in a double chair, boat-chair, or twin boat conformation. researchgate.netnih.gov For instance, in some 3-thia-7-azabicyclo[3.3.1]nonan-9-ones, the double chair conformation is predominant in deuterochloroform solution. researchgate.net The specific conformation can be influenced by factors such as intramolecular hydrogen bonding. researchgate.net

A comprehensive NMR study on 1-azatricyclo[3.3.1.13,7]decane derivatives (azaadamantanes) has demonstrated the power of 2D NMR techniques in making complete proton and carbon chemical shift assignments and deducing stereo and stereoelectronic effects. researchgate.net Such detailed analyses are transferable to the study of the this compound skeleton.

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Key NOESY Correlations
2-Hₐ3.10ddJ = 12.5, 2.84-Hₐ, 8-Hₑ
2-Hₑ2.50dtJ = 12.5, 2.58-Hₑ
4-Hₐ2.95m-2-Hₐ
4-Hₑ2.70m-6-Hₑ
6-Hₑ1.85m-4-Hₑ
7-Hₐ1.60m--
7-Hₑ1.95m--

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of the molecular structure of this compound and its derivatives in the solid state. This technique allows for precise measurement of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's three-dimensional arrangement.

For instance, the structure of a cycloadduct product featuring the this compound ring system was unequivocally confirmed by X-ray analysis. uq.edu.au Similarly, the crystal and molecular structure of a related bicyclo[3.3.1]nonane derivative was determined by single-crystal X-ray diffraction, revealing a monoclinic space group P2₁/c. researchgate.net The structure of a 7-azabicyclo[4.3.1]decane derivative formed via an intramolecular Heck reaction was also confirmed by X-ray analysis. beilstein-journals.org

The solid-state conformation of protonated norditerpenoid alkaloids containing a similar azabicyclic core has been shown to be a boat/chair form. bath.ac.uk This highlights the importance of X-ray crystallography in determining the preferred conformation in the crystalline state, which can then be compared to solution-state conformations determined by NMR. bath.ac.uk The structures of various other complex molecules containing related bicyclic systems have also been elucidated using this technique. acs.orgacs.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.657
b (Å)10.513
c (Å)10.378
β (°)99.68
Z4

Advanced Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of this compound. Advanced techniques, such as high-resolution mass spectrometry (HRMS), provide highly accurate mass measurements, which are crucial for confirming the molecular formula. acs.org

In the analysis of bicyclic amines, gas chromatography-mass spectrometry (GC/MS) is often employed. nih.gov For trifluoroacetamide (B147638) derivatives of amines, characteristic fragmentation patterns are observed under electron impact, such as peaks at m/z 69 ([CF₃]⁺) and m/z 97 ([COCF₃]⁺). nih.gov While molecular ions of alkyl trifluoroacetamides can be of low abundance, chemical ionization (CI) is a softer ionization technique that can provide clear molecular weight information, often showing molecular addition products like [M+H]⁺ and [M+NH₄]⁺. nih.gov

The fragmentation of amines in mass spectrometry is often dominated by alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. youtube.com This process leads to the formation of a stable, nitrogen-containing cation that is readily detected. For cyclic amines, this fragmentation can provide clues about the structure of the ring system. High-resolution mass spectrometry was also used to confirm the formation of covalently linked protein trimers with a bicyclic topology. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for understanding the molecular geometry, electronic properties, and reactivity of complex molecules like this compound.

DFT calculations have been used to investigate the cycloaddition reactions that form the azabicyclo[4.3.1]decane ring system. uq.edu.au For example, calculations at the M06-2X/6-31G(d) level of theory, with single-point energy calculations using M06-2X/6-311+G(d,p) and an SMD solvent model, have been employed to explore reaction pathways. uq.edu.au These studies can predict whether a reaction proceeds through a concerted or stepwise mechanism. uq.edu.au In the context of a (4+3)-cycloaddition, DFT calculations indicated a concerted pathway is preferred. uq.edu.au

Computational methods are frequently used to complement experimental techniques like NMR in conformational analysis. auremn.org.br By calculating the energies of different possible conformations (e.g., chair-chair, boat-chair), the most stable conformer in the gas phase can be predicted. nih.gov These theoretical calculations can then be compared with experimental data from NMR or X-ray crystallography.

For related bicyclo[3.3.1]nonane systems, theoretical calculations have been used to determine the populations of chair-chair and boat-chair conformers. nih.gov In some instances, stabilizing interactions, such as improper C–H⋯S hydrogen bonding, have been identified through theoretical analysis to explain the preference for a particular conformation. nih.gov The combination of molecular mechanics (MM3) and GIAO shielding calculations has been used to predict ¹³C NMR chemical shifts, providing a powerful method for determining the major and minor conformers in a dynamic equilibrium. researchgate.net

Theoretical studies provide invaluable insights into the mechanisms of reactions involving the this compound framework. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. uq.edu.au This allows for a detailed understanding of the reaction's feasibility and selectivity.

For example, in the (4+3)-cycloaddition reactions of N-alkyl oxidopyridinium ions, DFT calculations have shown that protonation of the oxidopyridinium oxygen can lower the activation barrier for the cycloaddition. uq.edu.au In another study, DFT calculations were used to support a proposed stepwise mechanism for a diastereoselective (5+2) cycloaddition. rsc.org Furthermore, computational studies have been instrumental in understanding the ambimodal nature of some pericyclic reactions, where a single transition state can lead to multiple products. researchgate.net These theoretical investigations are crucial for designing new synthetic routes and optimizing existing ones. acs.org

Chemical Reactivity and Derivatization of the 10 Azabicyclo 4.3.1 Decane Scaffold

Transformations at the Bridgehead and Bridge Carbon Atoms

Direct functionalization of the bridgehead and bridge carbon atoms of the 10-azabicyclo[4.3.1]decane scaffold is a challenging yet crucial area of research for creating novel analogs. While specific examples for this exact scaffold are limited in readily available literature, insights can be drawn from the reactivity of analogous bicyclic systems.

For instance, studies on other bridged systems, such as bicyclo[3.3.1]nonanes and bicyclo[4.3.1]decanes, have demonstrated the possibility of bridgehead lithiation followed by substitution. researchgate.net This approach, if successfully applied to the this compound system, could open avenues for introducing a variety of functional groups at these sterically hindered positions. The success of such reactions is highly dependent on the geometry and strain of the bicyclic system. researchgate.net

Furthermore, ring expansion strategies have been employed to construct the isomeric 7-azabicyclo[4.3.1]decane ring system from smaller morphan precursors. This involves transformations at the carbon atoms that ultimately become part of the bridge, indicating that the carbon framework is amenable to skeletal rearrangements under specific conditions.

Modifications and Functionalization of the Nitrogen Atom

The nitrogen atom in the this compound scaffold serves as a primary site for modifications, allowing for the introduction of a wide range of substituents that can modulate the compound's physical and chemical properties.

N-Alkylation and N-Acylation:

The secondary amine of the parent this compound can readily undergo N-alkylation and N-acylation reactions. For example, N-methylation is a common transformation, as seen in the precursor to certain spirocyclic derivatives, N-methyl-10-azabicyclo[4.3.1]decan-8-one, also known as N-methylhomogranatane. beilstein-journals.org The synthesis of related azabicyclic systems, such as the 7-azabicyclo[4.3.1]decane scaffold, often involves N-alkylation or the introduction of a Boc (tert-butoxycarbonyl) protecting group via N-acylation as key steps. beilstein-journals.orgresearchgate.net These reactions are typically achieved using standard alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acid chlorides, anhydrides) in the presence of a base. A patent has also described 10-benzyl-3,10-diazabicyclo[4.3.1]decane derivatives, further highlighting the feasibility of introducing benzyl (B1604629) groups on the nitrogen atom. google.com

PrecursorReagentProductReaction TypeReference
This compound (hypothetical)Methyl iodideN-Methyl-10-azabicyclo[4.3.1]decaneN-Alkylation beilstein-journals.org
Amine precursor to 7-azabicyclo[4.3.1]decaneBoc₂O, NaHCO₃N-Boc-protected amineN-Acylation researchgate.net
3,10-diazabicyclo[4.3.1]decane precursorBenzyl bromide (hypothetical)10-Benzyl-3,10-diazabicyclo[4.3.1]decaneN-Alkylation google.com

Synthesis of Spirocyclic Derivatives

The carbonyl group in derivatives such as 10-azabicyclo[4.3.1]decan-8-one provides a versatile handle for the synthesis of spirocyclic compounds, where a new ring system is fused at a single carbon atom.

A notable example is the synthesis of N-methyl-10-azabicyclo[4.3.1]decane-8-spiro-5'-hydantoin. beilstein-journals.org This transformation is achieved through the Bucherer-Bergs reaction, where the ketone (N-methylhomogranatane) reacts with potassium cyanide and ammonium (B1175870) carbonate to form the spiro-hydantoin ring. The configuration of the spiro center in this derivative has been assigned as α. beilstein-journals.org

Furthermore, the same research mentions the preparation of Mannich bases from N-methyl-10-azabicyclo[4.3.1]decan-8-one. beilstein-journals.org The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to the carbonyl group, leading to the formation of a new C-C bond and the introduction of an aminomethyl group. While not strictly a spirocyclization, this reaction demonstrates the reactivity of the carbon atom adjacent to the ketone and its utility in building more complex structures.

Starting MaterialReagentsProductReaction TypeReference
N-Methyl-10-azabicyclo[4.3.1]decan-8-oneKCN, (NH₄)₂CO₃N-Methyl-10-azabicyclo[4.3.1]decane-8-spiro-5'-hydantoinBucherer-Bergs Reaction beilstein-journals.org
N-Methyl-10-azabicyclo[4.3.1]decan-8-oneFormaldehyde, Secondary AmineMannich BaseMannich Reaction beilstein-journals.org

Reaction with Electrophiles and Nucleophiles

The reactivity of the this compound scaffold with electrophiles and nucleophiles is largely dictated by the presence of the nitrogen atom and any functional groups on the carbon framework.

The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, readily reacting with a variety of electrophiles. As discussed in section 4.2, this includes alkylating and acylating agents. The formation of the isomeric 7-azabicyclo[4.3.1]decane ring system through the reaction of N-alkyl oxidopyridinium ions (electrophiles) with dienes (nucleophiles) in (4+3)-cycloaddition reactions further illustrates the engagement of such scaffolds in electrophilic reactions. uq.edu.au

Conversely, the synthesis of the 7-azabicyclo[4.3.1]decane system can also proceed via the nucleophilic addition of an amine to an activated tropone (B1200060) derivative, showcasing the nucleophilic character of amines in the formation of this bicyclic core. beilstein-journals.org

The presence of a ketone, as in 10-azabicyclo[4.3.1]decan-8-one, introduces an electrophilic carbon center. This carbonyl group can react with various nucleophiles. The aforementioned synthesis of a spirohydantoin involves the initial nucleophilic attack of cyanide on the carbonyl carbon. beilstein-journals.org Similarly, the formation of Mannich bases involves the reaction of an enolate or enamine, acting as a nucleophile, with an electrophilic iminium ion. beilstein-journals.org

Reaction TypeReactantsProduct TypeRelevance to ScaffoldReference
Electrophilic AdditionN-Alkyl oxidopyridinium ion + Diene7-Azabicyclo[4.3.1]decane derivativeSynthesis of isomeric scaffold uq.edu.au
Nucleophilic AdditionAmine + Activated Tropone7-Azabicyclo[4.3.1]decane derivativeSynthesis of isomeric scaffold beilstein-journals.org
Nucleophilic Acyl Addition10-Azabicyclo[4.3.1]decan-8-one + CyanideSpirohydantoin precursorDerivatization of the scaffold beilstein-journals.org
Mannich Reaction10-Azabicyclo[4.3.1]decan-8-one + Iminium ionMannich BaseDerivatization of the scaffold beilstein-journals.org

The 10 Azabicyclo 4.3.1 Decane Moiety As a Privileged Structure in Complex Molecule Synthesis

Integration into Bioactive Natural Products (e.g., Alkaloids) and Analogue Design

The azabicyclo[4.3.1]decane core is embedded within numerous biologically active alkaloids, a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. beilstein-journals.org The synthesis of these complex azapolycyclic structures is a significant challenge, driving the development of novel synthetic methodologies. beilstein-journals.orgresearchgate.net The rigid framework of this bicyclic system is crucial for the specific three-dimensional orientation of functional groups, which in turn dictates the biological activity of the parent alkaloid. Synthetic efforts towards these natural products often leverage cycloaddition reactions to construct the challenging seven-membered ring fused to a piperidine (B6355638) or pyrrolidine (B122466) ring. acs.orgnsf.gov

Several complex and biologically active alkaloids feature the 7-azabicyclo[4.3.1]decane ring system. beilstein-journals.orguq.edu.au The presence of this core structure has spurred considerable interest from the synthetic community, leading to the development of innovative strategies for its construction. beilstein-journals.org

Nominine (B1204822): A member of the hetisine (B12785939) C20-diterpenoid alkaloids, nominine exhibits antiarrhythmic properties. acs.orgnih.gov Its complex heptacyclic structure contains the bridged azabicyclic core. organic-chemistry.org Total syntheses of nominine have been achieved through strategies involving a dual cycloaddition approach. acs.orgacs.org One key step is an intramolecular 1,3-dipolar cycloaddition of an oxidoisoquinolinium betaine (B1666868) to form the bridged pyrrolidine ring. acs.orgnih.govorganic-chemistry.org This is often followed by a Diels-Alder reaction to assemble another part of the intricate skeleton. acs.orgorganic-chemistry.org

Daphnicyclidin A: Isolated from Daphniphyllum teijsmanni, daphnicyclidin A is a polycyclic alkaloid that has attracted interest for its unique structure and biological activity. rsc.orgrsc.org The core of daphnicyclidin A includes the 7-azabicyclo[4.3.1]decane system. beilstein-journals.org Its synthesis has been a formidable challenge, with various research groups tackling the construction of its different ring substructures (ABC, BCD, ACE, and ABCE). rsc.orgrsc.orgacs.org A key strategy employed for creating the 7-azabicyclo[4.3.1]decane portion (as part of the ABC ring system) is the intramolecular (4+3) cycloaddition of an oxidopyridinium ion. rsc.orgrsc.orgacs.org Other approaches include a Tiffeneau–Demjanov ring enlargement to build the cycloheptanone (B156872) ring. acs.org

Ervitsine: This alkaloid also possesses the 7-azabicyclo[4.3.1]decane skeleton. beilstein-journals.orgresearchgate.net A biomimetic synthesis of N(a)-methylervitsine has been reported, which involves the nucleophilic addition of an enolate to a chiral pyridinium (B92312) salt, followed by a cyclization reaction to form the core structure. rsc.org The synthesis of the 7-azabicyclo[4.3.1]decane ring system as a general approach applicable to molecules like ervitsine has also been explored using an intramolecular Heck reaction from a tropone (B1200060) derivative. beilstein-journals.org

Table 1: Natural Products with the 7-Azabicyclo[4.3.1]decane Core and Synthetic Strategies

Natural Product Biological Activity Key Synthetic Strategy for Core Construction Citations
Nominine Antiarrhythmic Intramolecular 1,3-dipolar cycloaddition and Diels-Alder cascade. acs.orgnih.govorganic-chemistry.org
Daphnicyclidin A Antitumor (potential) Intramolecular (4+3) cycloaddition of an oxidopyridinium ion. beilstein-journals.orgrsc.orgrsc.orgacs.org

| Ervitsine | Not specified | Biomimetic cyclization; Intramolecular Heck reaction. | beilstein-journals.orgrsc.org |

Utilization as a Building Block for Diverse Heterocyclic Systems

The 10-azabicyclo[4.3.1]decane scaffold and its isomers are not only targets in natural product synthesis but also serve as versatile building blocks for creating a wide array of other heterocyclic structures. ktu.edubldpharm.comarctomsci.com Their rigid, predefined three-dimensional geometry makes them valuable starting points for constructing novel molecular frameworks with potential applications in medicinal chemistry and materials science.

A convenient method for synthesizing 10-methyl-8,10-diazabicyclo[4.3.1]decane, a diaza-analogue of the core structure, has been developed. ktu.eduresearchgate.net This novel diazabicyclic system is positioned as an important building block for developing nicotinic modulators. ktu.eduresearchgate.net The synthesis starts from octanedioic acid and proceeds through a key step involving the reaction of dimethyl 2,7-dibromooctanoate with methylamine (B109427) to form a substituted azepane, which is then cyclized. ktu.eduresearchgate.net

Furthermore, the readily available tricarbonyl(tropone)iron complex has been demonstrated to be a versatile precursor for accessing the 7-azabicyclo[4.3.1]decane skeleton. beilstein-journals.orgresearchgate.net A short sequence involving nucleophilic amine addition, protection, demetallation, and an intramolecular Heck reaction allows for the efficient construction of this ring system. beilstein-journals.orgresearchgate.net This methodology highlights how a simple starting material can be elaborated into a complex and valuable heterocyclic building block. beilstein-journals.org The (4+3) cycloaddition reaction of oxidopyridinium ions with various dienes also provides a powerful and general route to 7-azabicyclo[4.3.1]decane derivatives, further cementing its role as an accessible building block for more complex nitrogenous molecules. nsf.gov

Table 2: this compound and Isomers as Building Blocks

Building Block/Precursor Synthetic Method Resulting Heterocyclic System/Application Citations
Octanedioic acid Multi-step synthesis via azepane dicarboxylate 10-methyl-8,10-diazabicyclo[4.3.1]decane (for nicotinic modulators) ktu.eduresearchgate.net
Tricarbonyl(tropone)iron Aza-Michael addition, demetallation, intramolecular Heck reaction 7-Azabicyclo[4.3.1]decane systems beilstein-journals.orgresearchgate.net

Design of Conformationally Constrained Analogues

The rigid framework of the this compound scaffold is ideal for the design of conformationally constrained analogues of biologically active molecules. By incorporating this bicyclic system, chemists can lock flexible molecules into specific spatial arrangements, which can lead to enhanced binding affinity, selectivity, and metabolic stability. This strategy is particularly prominent in the field of peptidomimetics and the design of enzyme inhibitors. researchgate.netnih.gov

A notable example is the synthesis of polyhydroxylated 10-azabicyclo[4.3.1]decanes as novel analogues of calystegines. nih.govfigshare.com Calystegines are a class of polyhydroxylated alkaloids that can act as potent glycosidase inhibitors. A rapid and stereodivergent synthetic route was developed to access these new analogues. nih.gov The key steps involve a double benzotriazolyl/carbon nucleophile exchange followed by a ring-closing metathesis. nih.gov These conformationally constrained mimics of natural sugars were evaluated as potential glucocerebrosidase inhibitors, demonstrating the utility of the this compound core in designing new therapeutic agents. nih.govfigshare.com The synthesis of such analogues provides a platform to systematically study structure-activity relationships by presenting hydroxyl groups in a fixed, predictable orientation.

Table 3: Conformationally Constrained Analogues Based on the this compound Scaffold

Target Analogue Class Scaffold Purpose of Conformational Constraint Key Synthetic Approach Citations

Emerging Research Avenues and Future Prospects for 10 Azabicyclo 4.3.1 Decane Chemistry

Development of Photocatalytic and Electrocatalytic Approaches for Synthesis

The synthesis of complex nitrogen-containing polycycles like 10-azabicyclo[4.3.1]decane often involves challenging multi-step sequences. beilstein-journals.orgnih.gov Modern synthetic methods are increasingly turning towards photocatalysis and electrocatalysis to forge intricate molecular architectures under mild conditions.

While specific examples of photocatalytic or electrocatalytic synthesis of the this compound core are still emerging, the principles of these technologies hold significant promise. For instance, photocatalysis could enable novel C-H activation or cycloaddition strategies to construct the bicyclic framework. One study has demonstrated the use of photocatalysis in a [3+2] cycloaddition of cyclopropylamines with olefins to produce spiro[4.5]decane-6-ones, a related spirocyclic system. researchgate.net This suggests the potential for similar light-mediated strategies to be adapted for the synthesis of azabicyclic structures.

Electrosynthesis offers another green and powerful tool. Anodic oxidation could be employed to generate key intermediates for cyclization, while cathodic reduction could facilitate ring closure or functional group transformations. The development of such methods would not only provide more efficient and sustainable routes to this compound and its derivatives but also open up possibilities for previously inaccessible structural motifs.

Application of Machine Learning and AI in Synthetic Route Design

These algorithms can learn the "rules" of chemical reactivity and use this knowledge to predict the outcomes of reactions, identify optimal starting materials, and design multi-step syntheses. researchgate.net Template-based approaches, for example, utilize a library of known chemical transformations to guide the retrosynthetic analysis. engineering.org.cn By inputting the this compound scaffold as a target, these AI tools could generate a range of potential synthetic routes, which can then be evaluated and optimized by chemists.

Furthermore, ML models can be trained to predict the properties of virtual compounds, allowing for the in silico screening of potential this compound analogues with desired biological activities before they are synthesized. This integration of AI and chemistry is poised to accelerate the discovery and development of new drugs and functional materials based on this important scaffold.

Exploration of Novel Reactivity Patterns

The inherent strain and unique three-dimensional structure of the this compound skeleton can give rise to novel and unexpected reactivity. Researchers are actively exploring new ways to functionalize this core and to use it as a building block for more complex molecules.

One area of interest is the development of stereodivergent synthetic methods. A notable study achieved a rapid and stereodivergent synthesis of polyhydroxylated 10-azabicyclo[4.3.1]decanes, which are analogues of calystegines. nih.gov This was accomplished through a double benzotriazolyl/carbon nucleophile exchange followed by a ring-closing metathesis. nih.gov

Another promising avenue is the use of the this compound framework in cycloaddition reactions. Higher-order cycloadditions, such as [6+4] and [8+2] reactions, are powerful tools for constructing complex polycyclic systems. bohrium.comrsc.org The development of organocatalytic methods for these transformations has enabled the enantioselective synthesis of bridged azobicyclo[4.3.1]decane scaffolds. bohrium.com For example, a highly stereoselective 1,3-dipolar [6+4] cycloaddition of tropone (B1200060) with azomethine ylides has been developed to produce these structures. bohrium.com

The Huisgen–White rearrangement of related diazabicyclo[4.3.1]decane systems has also been explored, leading to the formation of versatile piperidine (B6355638) derivatives. rsc.org Such rearrangements highlight the potential for skeletal transformations of the this compound core to access other important heterocyclic scaffolds.

Computational Design and Prediction of Novel this compound Analogues

Computational chemistry plays a crucial role in the rational design and prediction of novel this compound analogues with specific biological activities. By using molecular modeling techniques, researchers can explore the conformational landscape of the bicyclic system and predict how different substituents will affect its shape and electronic properties. nih.gov

In silico methods are being used to predict the metabolism of drug candidates, which is a critical aspect of drug development. unimi.it For instance, computational models can help to identify potential sites of metabolism on the this compound scaffold, allowing for the design of analogues with improved metabolic stability.

Furthermore, computational tools can be used to design ligands that bind to specific biological targets. By understanding the structure of the target protein, researchers can design this compound derivatives that fit perfectly into the binding site, leading to enhanced potency and selectivity. This approach has been used in the design of ligands for the FK506-binding proteins. uni-muenchen.de The ability to predict the properties and activities of virtual compounds before their synthesis saves significant time and resources in the drug discovery process.

The exploration of the chemical space around the this compound core is vast. The natural product subincanadine F, an indole (B1671886) alkaloid, features this ring system. acs.orgsci-hub.se The synthesis of analogues of such natural products is an active area of research. nih.gov

Q & A

Q. How can researchers ensure reproducibility in multi-step syntheses of this compound derivatives?

  • Methodological Answer : Detailed reporting of reaction parameters (e.g., heating rates, stirring speeds) and batch-specific NMR spectra (e.g., CDCl3_3 vs. DMSO-d6_6 shifts) is essential. Independent replication by a second team using identical reagents (e.g., Aldrich-grade chemicals) validates robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.